molecular formula C21H25FN4O4S B2609401 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 923728-68-1

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2609401
CAS No.: 923728-68-1
M. Wt: 448.51
InChI Key: MVDHHVYCBDKRIM-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring a pyridinone core substituted with a piperazine-linked 2-fluorophenyl group and a pyrrolidine sulfonyl moiety. The pyrrolidine sulfonyl group may enhance solubility or binding specificity, while the 2-fluorophenyl substituent could influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)21(28)16-25-15-17(7-8-20(25)27)31(29,30)26-9-3-4-10-26/h1-2,5-8,15H,3-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHHVYCBDKRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters by binding to a unique site, distinct from other conventional inhibitors . This binding reduces the Vmax of uridine uptake without affecting the Km, indicating a non-competitive inhibition mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The closest structural analogue identified is 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (referred to here as Compound A for clarity) . Both compounds share a pyridinone backbone and a fluorophenyl-piperazine moiety but differ in substituents and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Fluorophenyl Position 2-fluoro substitution on phenyl ring 4-fluoro substitution on phenyl ring
Pyridinone Substituent Pyrrolidine-1-sulfonyl group at position 5 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group at position 5
Piperazine Linkage Ethyl-2-oxo linker Identical ethyl-2-oxo linker
Molecular Weight Estimated ~490 g/mol (based on structure) Reported ~520 g/mol (exact data unavailable)
Implications of Structural Variations

Fluorophenyl Position: The 2-fluoro vs. 4-fluoro substitution alters electronic and steric profiles.

Pyridinone Substituents: The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility due to sulfonyl’s polar nature, whereas Compound A’s oxadiazole-methylphenyl group introduces aromatic bulk, possibly favoring hydrophobic interactions. Oxadiazoles are known for metabolic stability, suggesting Compound A may exhibit longer half-life in vivo compared to the target compound’s sulfonyl-pyrrolidine group, which could undergo faster renal clearance .

Hypothetical Pharmacological Profiles (Based on Structural Trends)
  • Target Compound : Predicted to interact with serotonin (5-HT) or dopamine receptors due to the piperazine-fluorophenyl motif. The sulfonyl group may confer selectivity for peripheral vs. central targets.
  • Compound A: The oxadiazole-methylphenyl group may enhance binding to enzymes or transporters requiring planar aromatic interactions (e.g., monoamine oxidases).

Biological Activity

The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24FN5O3C_{26}H_{24}FN_{5}O_{3}, with a molecular weight of approximately 477.53 g/mol. The structure features a piperazine ring, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives of piperazine and pyrrolidine have shown promising results in inhibiting tumor cell proliferation. A study evaluating a series of synthesized compounds reported an IC50 value of 9.4 µM for the most potent derivative against various cancer cell lines, demonstrating the potential of these compounds in cancer therapy .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes. For example, research on related piperazine derivatives has shown effective inhibition of acetylcholinesterase (AChE) and urease, with IC50 values ranging from 1.13 to 6.28 µM . These findings highlight the compound's potential in treating conditions such as Alzheimer's disease and bacterial infections.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been extensively documented. Compounds with piperazine and oxadiazole moieties have demonstrated significant antibacterial activity against several strains of bacteria, suggesting that this compound may also exhibit similar effects .

Study 1: Antitumor Evaluation

In one study, a series of compounds derived from the dihydropyridinone framework were tested against a panel of eleven cancer cell lines. The results indicated that certain modifications to the piperazine and pyrrolidine groups enhanced antitumor efficacy, with some derivatives achieving low micromolar IC50 values .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of synthesized piperazine derivatives. The study found that compounds with sulfonamide functionalities exhibited strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases .

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